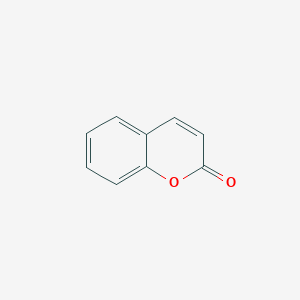
Coumarin
Cat. No. B035378
Key on ui cas rn:
103802-83-1
M. Wt: 146.14 g/mol
InChI Key: ZYGHJZDHTFUPRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05212269
Procedure details


Dimethyl acetonedicarboxylate (13.9 g), 13.6 grams of the product from the previous step, 3.0 grams of anhydrous zinc chloride and 35 mL of methanol were refluxed for 23.5 hours. After cooling, the solution was poured over 60 g of ice, 20 mL of water and 3 mL of concentrated hydrochloric acid. The purple oil which separated was extracted into methylene chloride. The methylene chloride solution was washed once with cold water, dried over sodium sulfate, filtered and evaporated (yield 13.6 g of semi-solid). After 2 days at room temperature the solid was filtered from the liquid, washed twice with -20° C. methanol, and dried. Yield 1.34 g, MP 150°-154° C. This material was then recrystallized from methanol to give yellow-orange plates, MP 158.5°-160° C. The 1H NMR spectrum for this compound was consistent with that expected formethyl 7-[N-methyl-N-(2-hydroxyethyl)amino]coumarin-4-acetate. Elemental analysis for nitrogen: for C15H17NO5, %N expected: 4.81; found: 4.93.

[Compound]
Name
product
Quantity
13.6 g
Type
reactant
Reaction Step One



[Compound]
Name
ice
Quantity
60 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
COC(CC(CC(OC)=O)=O)=O.CO.Cl.CN([C:21]1[CH:30]=[C:29]2[C:24]([C:25](CC([O-])=O)=[CH:26][C:27](=[O:31])[O:28]2)=[CH:23][CH:22]=1)CCO>[Cl-].[Zn+2].[Cl-].O>[O:28]1[C:29]2[C:24](=[CH:23][CH:22]=[CH:21][CH:30]=2)[CH:25]=[CH:26][C:27]1=[O:31] |f:4.5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
13.9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)CC(=O)CC(=O)OC
|
[Compound]
|
Name
|
product
|
|
Quantity
|
13.6 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Step Two
[Compound]
|
Name
|
ice
|
|
Quantity
|
60 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
7-[N-methyl-N-(2-hydroxyethyl)amino]coumarin-4-acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCO)C1=CC=C2C(=CC(OC2=C1)=O)CC(=O)[O-]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The purple oil which separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted into methylene chloride
|
WASH
|
Type
|
WASH
|
|
Details
|
The methylene chloride solution was washed once with cold water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated (yield 13.6 g of semi-solid)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
After 2 days at room temperature the solid was filtered from the liquid
|
|
Duration
|
2 d
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with -20° C. methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This material was then recrystallized from methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give yellow-orange plates, MP 158.5°-160° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
O1C(=O)C=CC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

